REACTION_CXSMILES
|
C(O[C:6]([NH:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[NH2:15])=[O:7])(C)(C)C.[O:16]1[CH2:21][CH2:20][N:19]([C:22]2[CH:30]=[CH:29][C:25](C(O)=O)=[CH:24][CH:23]=2)[CH2:18][CH2:17]1>CN(C=O)C>[NH2:15][C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=1[NH:8][C:6](=[O:7])[C:25]1[CH:24]=[CH:23][C:22]([N:19]2[CH2:18][CH2:17][O:16][CH2:21][CH2:20]2)=[CH:30][CH:29]=1
|
Name
|
|
Quantity
|
104 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NC1=C(C=CC=C1)N
|
Name
|
|
Quantity
|
149 mg
|
Type
|
reactant
|
Smiles
|
O1CCN(CC1)C1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
1.6 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
4-(4,6-dimethoxy-1,3,5-triazinyl-2-yl)-4-methylmorpholinium chloride
|
Quantity
|
138 mg
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture stirred at ambient temperature for 48 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the resultant residue partitioned between ethyl acetate and water
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
WASH
|
Details
|
washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
then filtered
|
Type
|
CONCENTRATION
|
Details
|
The organic extracts were concentrated by half
|
Type
|
ADDITION
|
Details
|
a 4M solution of hydrogen chloride in 1,4-dioxane (1 ml) added
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at ambient temperature for a further 64 hours
|
Duration
|
64 h
|
Type
|
FILTRATION
|
Details
|
the resultant precipitate was collected by filtration
|
Type
|
CUSTOM
|
Details
|
This solid was purified by preparative mass
|
Type
|
WASH
|
Details
|
eluting with an increasing gradient of acetonitrile in water (which
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=CC=C1)NC(C1=CC=C(C=C1)N1CCOCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17 mg | |
YIELD: PERCENTYIELD | 12% | |
YIELD: CALCULATEDPERCENTYIELD | 11.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |